molecular formula C14H11FN4OS B2725618 6-(丙烯硫基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 534591-50-9

6-(丙烯硫基)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

货号: B2725618
CAS 编号: 534591-50-9
分子量: 302.33
InChI 键: RQIHZUWBEPTOFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .


Synthesis Analysis

The synthesis of these compounds involves green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods . A new series of pyrimidine-5-carbonitrile derivatives, which are similar to the compound you mentioned, has been designed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .

科学研究应用

除草剂活性

Luo 等人 (2017) 进行的一项研究探索了吡唑并[3,4-d]嘧啶-4-酮衍生物的合成,包括类似于 6-(烯丙基硫)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮的化合物。这些化合物对油菜(油菜)和稗草(稗草)表现出显着的除草剂活性。

抗癌和抗炎应用

Thangarasu 等人 (2019) 对与吡唑并[3,4-d]嘧啶密切相关的吡唑进行的另一项研究揭示了它们在新型药物发现中的潜力,特别是它们的抗氧化剂、抗乳腺癌和抗炎特性。

腺苷受体亲和力

Quinn 等人 (1991) 对相关化合物进行的研究表明在 A1 腺苷受体上具有显着的拮抗活性,表明其在神经系统疾病中的潜在应用。

治疗认知障碍

Li 等人 (2016) 进行的一项研究调查了结构相似的 3-氨基吡唑并[3,4-d]嘧啶酮,以了解其在治疗与各种神经退行性和神经精神疾病相关的认知缺陷方面的潜力。

抗炎药

Auzzi 等人 (1983) 进行的研究探索了吡唑并[1,5-a]嘧啶的抗炎特性,突出了该类化合物在开发无溃疡原性活性的新型抗炎药方面的潜力。

抗癌活性

Hammam 等人在他们的一项研究中 新型氟代取代苯并[b]吡喃具有抗肺癌活性 讨论了与 6-(烯丙基硫)-1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮结构相关的化合物,显示出有希望的抗癌活性。

杀菌活性

Wang 等人 (2004) 研究了吡唑并[3,4-d]嘧啶-4-酮衍生物的杀菌活性,突出了这些化合物的农业应用。

抗菌剂

Solankee 和 Patel (2004) 进行的研究合成了嘧啶衍生物并评估了它们的抗菌活性,表明类似化合物在抗菌应用中的潜力。

抗球虫剂

Rideout 等人在他们的论文中 吡唑并[3,4-d]嘧啶核糖核苷酸作为抗球虫剂 证明了吡唑并[3,4-d]嘧啶衍生物可用作有效的抗球虫剂。

神经炎症成像

Tang 等人 (2013) 开发了吡唑并嘧啶作为转运蛋白 (TSPO) 的配体,用于对癌症中的神经炎症过程进行成像。

作用机制

These compounds have shown significant inhibitory activities against EGFR tyrosine kinase . They have also shown the ability to inhibit the P-glycoprotein .

未来方向

The future directions in the research of these compounds could involve further investigation of their kinase inhibitory activities against EGFR WT and EGFR T790M . Additionally, more in-depth studies could be conducted to explore their drug-likeness properties .

属性

IUPAC Name

1-(4-fluorophenyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIHZUWBEPTOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。